molecular formula C14H19ClN2O3 B7988521 (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride CAS No. 792884-63-0

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

Cat. No.: B7988521
CAS No.: 792884-63-0
M. Wt: 298.76 g/mol
InChI Key: CCYRPQFFIQSESZ-YDALLXLXSA-N
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Description

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a benzyl ester moiety. It is often studied for its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Esterification: The benzyl ester moiety is introduced through esterification reactions, where benzyl alcohol reacts with the carboxylic acid group of the piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Such as ketones or aldehydes.

    Reduced Derivatives: Including alcohols.

    Substituted Derivatives: With various functional groups replacing the amino group.

Scientific Research Applications

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
  • (S)-Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

Uniqueness

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is unique due to its benzyl ester moiety, which imparts distinct chemical and biological properties compared to its ethyl and methyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

benzyl 2-[(3S)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYRPQFFIQSESZ-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741781
Record name Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792884-63-0
Record name Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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